4-Aminoquinoline-8-carboxylic acid
Overview
Description
4-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are commonly found in natural products, functional materials, and pharmaceuticals . The structure of this compound includes a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives. For example, the reaction of anthranilic acid with suitable aldehydes or ketones under acidic conditions can yield quinoline derivatives . Another method involves the use of enaminones as intermediates, which can be cyclized to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Aminoquinoline-8-carboxylic acid has numerous applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of functional materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Aminoquinoline-8-carboxylic acid is similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . This inhibition disrupts the parasite’s ability to detoxify heme, resulting in its death. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
- Amodiaquine
- Chloroquine
- Hydroxychloroquine
Comparison: 4-Aminoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has a higher potential for functionalization at the carboxylic acid group, allowing for the synthesis of a wider range of derivatives . Additionally, its unique structure makes it a valuable scaffold for drug development and other scientific applications .
Properties
IUPAC Name |
4-aminoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDUGCQCMGTOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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